Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate
Description
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate is a β-amino ester derivative characterized by a 2-ethylphenyl substituent at the β-position of the propanoate backbone. Its molecular formula is C₁₃H₁₇NO₂·C₂H₂O₄ (oxalate salt form), with a molecular weight of 299.31 g/mol. This compound is typically synthesized via the Rodionov reaction, involving condensation of aldehydes with malonic ester derivatives, followed by esterification and salt formation . It serves as a critical intermediate in medicinal chemistry, particularly for developing integrin antagonists and other bioactive molecules .
Properties
IUPAC Name |
ethyl 3-amino-3-(2-ethylphenyl)propanoate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2;3-1(4)2(5)6/h5-8,12H,3-4,9,14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOQTFHUDVPHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(CC(=O)OCC)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-Amino-3-(2-Ethylphenyl)propanoic Acid
The foundational step in synthesizing ethyl 3-amino-3-(2-ethylphenyl)propanoate involves esterification of the corresponding carboxylic acid. The reaction employs ethanol as the solvent and nucleophile, with acid catalysis to drive the equilibrium toward ester formation.
Reaction Mechanism :
- Protonation : Sulfuric acid protonates the carbonyl oxygen of 3-amino-3-(2-ethylphenyl)propanoic acid, enhancing electrophilicity.
- Nucleophilic Attack : Ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
- Deprotonation and Elimination : Loss of water yields the ester product.
Standard Conditions :
- Catalyst : Concentrated sulfuric acid (5–10 mol%).
- Temperature : Reflux (78–80°C).
- Duration : 6–8 hours.
- Yield : 70–85%.
Table 1: Esterification Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 78 | 6 | 82 |
| HCl (gas) | 70 | 10 | 68 |
| p-Toluenesulfonic acid | 80 | 5 | 75 |
Oxalate Salt Formation
The free base form of ethyl 3-amino-3-(2-ethylphenyl)propanoate is converted to its oxalate salt to improve stability and crystallinity. This step involves neutralization of the amine group with oxalic acid.
Procedure :
- Dissolution : The ester is dissolved in anhydrous ethanol.
- Acid Addition : Oxalic acid (1.0 equiv) is added dropwise at 0–5°C to prevent side reactions.
- Crystallization : Slow evaporation or anti-solvent addition induces precipitation.
Critical Parameters :
- Solvent System : Ethanol/water (8:2 v/v) enhances solubility and crystal growth.
- Purity : Recrystallization from hot ethanol yields ≥95% pure product.
Table 2: Salt Formation Efficiency
| Solvent | Temperature (°C) | Purity (%) |
|---|---|---|
| Ethanol | 25 | 90 |
| Ethanol/water | 0 | 95 |
| Acetone | -10 | 88 |
Advanced Catalytic Strategies
Catalyst-Free Synthesis in Aqueous Media
Recent advancements emphasize green chemistry principles. A catalyst-free approach in water/ethanol mixtures (8:2 v/v) at 60°C achieves comparable yields (78–87%) within 12 hours. This method avoids hazardous catalysts and simplifies purification.
Advantages :
- Reduced environmental impact.
- Elimination of acidic waste streams.
Limitations :
- Longer reaction times compared to traditional methods.
Triethanolamine-Mediated Acceleration
Triethanolamine (TEA) acts as a dual-phase catalyst, enhancing reaction rates in ethanol/water systems. At 60°C, TEA (5 mol%) reduces esterification time to 2–3 hours with yields exceeding 85%.
Mechanistic Insight :
- TEA stabilizes intermediates via hydrogen bonding.
- Facilitates proton transfer during elimination.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to maintain precise temperature and mixing control. Key features include:
- Throughput : 50–100 kg/day.
- Yield : 88–92%.
- Solvent Recovery : Integrated distillation units recycle ethanol (>90% efficiency).
Table 3: Industrial Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 10,000 | 30,000 |
| Energy Use (kWh/kg) | 12 | 8 |
| Purity (%) | 95 | 98 |
Purification and Characterization
Recrystallization Techniques
Recrystallization from ethanol/water (9:1 v/v) at −20°C produces needle-like crystals with >99% purity. Analytical data align with literature values:
Chromatographic Methods
Preparative HPLC (C18 column, 70% methanol) resolves residual oxalic acid, ensuring pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of ethyl 3-amino-3-(2-ethylphenyl)propanoate, such as oxides, reduced forms, and substituted compounds .
Scientific Research Applications
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis and as a building block for creating more complex molecules. The compound is also studied for its potential biological activity and interactions with biomolecules, as well as its potential therapeutic properties and use as a precursor for drug development. Furthermore, it is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the ethylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparable Compounds
Several compounds share structural similarities with ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate. These include:
- Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate: This compound has a similar structure but with a different phenyl substitution.
- Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate: This compound lacks one methyl group compared to the target compound.
- Ethyl 4-amino-4-(2,3-dimethylphenyl)butanoate: This compound has a variation in carbon chain length and position of the amino group.
The unique combination of substituents in ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate contributes to its distinct properties and potential applications.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the ethylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Insights :
- Electronic Effects : Nitro or pyridyl substituents alter electronic density, influencing binding affinity in integrin antagonists .
Ester Group Modifications
Key Insight : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing pharmacokinetic profiles .
Counterion Impact
Key Insight : Oxalate salts offer moderate solubility and stability, whereas hydrochloride salts prioritize solubility but require stringent storage .
Biological Activity
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉N₁O₄·C₂H₂O₄
- CAS Number : 502842-26-8
The presence of an ethyl group on the phenyl ring enhances its lipophilicity, which may influence its interaction with biological targets.
This compound exhibits biological activity through several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target biomolecules, influencing enzyme activity and receptor interactions.
- Hydrophobic Interactions : The ethylphenyl group participates in hydrophobic interactions, which can stabilize binding to lipid membranes or hydrophobic pockets in proteins.
These interactions can modulate various cellular pathways, leading to potential therapeutic effects.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, which could be beneficial in conditions like arthritis.
- Anticancer Potential : Some analogs have shown promise in inhibiting cancer cell proliferation, indicating a need for further research into its efficacy against various cancer types.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
Table 1: Summary of Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key factors include:
- Absorption : Due to its lipophilic nature, the compound is expected to have good oral bioavailability.
- Metabolism : Initial studies indicate hepatic metabolism, which may affect its efficacy and safety profile.
- Toxicity : Toxicological assessments are necessary to determine safe dosage ranges and potential side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
